molecular formula C5H11NO B3021172 Ethyl propanimidoate CAS No. 1070-17-3

Ethyl propanimidoate

Cat. No.: B3021172
CAS No.: 1070-17-3
M. Wt: 101.15 g/mol
InChI Key: VBZCVIBBTVSYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl propanimidoate is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pressurized Liquid Extraction Applications

Ethyl-lactate, closely related to Ethyl Propanimidoate, is used as a bio-renewable agrochemical solvent, especially in food applications. It has been utilized in pressurized liquid extraction (PLE) for removing caffeine from green tea leaves, offering an environmentally benign alternative with high efficiency. This use highlights the solvent's capability in specific extraction processes, particularly in food and beverage industries (Bermejo et al., 2015).

2. Gas Phase Transesterification Reactions

Porcine pancreatic lipase and Fusarium solani cutinase have been used to catalyze transesterification reactions involving this compound. These reactions were conducted in a high-temperature, gas-solid reactor, indicating the potential of this compound in facilitating biochemical reactions. This application is significant in biochemical engineering and industrial processes (Parvaresh et al., 1992).

3. Enhancement of Fumigants' Efficacy

Research has shown that this compound can significantly enhance the efficacy of fumigants like ethyl formate against stored grain insects. This combination has been effective in controlling pests like the rice weevil and the lesser grain borer, suggesting its potential in agricultural pest management (Haritos et al., 2006).

4. Use in Food Preservation

This compound derivatives like ethyl acetate have been studied for their role in preserving food quality. Their impact on fruits and vegetables, particularly in inhibiting ethylene perception and delaying ripening and senescence, has been a subject of considerable research. This application is crucial for enhancing the shelf life and quality of fresh produce (Watkins, 2006).

5. Dielectric Relaxation Studies

This compound compounds have been used in dielectric relaxation studies. For example, the study of Ethyl Acetate in alcohol mixtures using Time Domain Reflectometry highlights its utility in understanding molecular interactions in solutions. This research is significant in the field of physical chemistry and material science (Shirke et al., 2001).

Biochemical Analysis

Biochemical Properties

Ethyl propanimidoate is a type of amide . Amides are known to have high boiling points and melting points due to their ability to form hydrogen bonds . This compound, like other amides, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.

Cellular Effects

It is known that amides can interact with various cellular components and influence cell function .

Properties

IUPAC Name

ethyl propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(6)7-4-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZCVIBBTVSYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459702
Record name ethyl propanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-17-3
Record name ethyl propanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl propanimidoate
Reactant of Route 2
Reactant of Route 2
Ethyl propanimidoate
Reactant of Route 3
Ethyl propanimidoate
Reactant of Route 4
Ethyl propanimidoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.